2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-4-8-13-11(17-15-8)20-6-9(19)14-12-18-16-10(21-12)5-7(2)3/h7H,4-6H2,1-3H3,(H,13,15,17)(H,14,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKADJDJKAFBVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
Medicinal Chemistry
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Antifungal Activity :
- The triazole moiety in the compound is known for its antifungal properties. Studies have shown that compounds containing triazole rings can inhibit the growth of various fungal pathogens by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis .
- Case Study : Research indicated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, making them potential candidates for developing new antifungal agents .
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Antioxidant Properties :
- The compound has been evaluated for its antioxidant capabilities. The presence of the thiadiazolyl group enhances its ability to scavenge free radicals and reduce oxidative stress.
- Experimental Findings : In comparative studies, the compound demonstrated a higher antioxidant capacity than traditional antioxidants like butylated hydroxytoluene (BHT), suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
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Cancer Research :
- Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Research Insight : A study highlighted that triazole derivatives could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .
Agricultural Applications
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Pesticidal Activity :
- The compound's structure suggests potential use as a pesticide or herbicide. Its thiadiazole component may confer herbicidal properties by disrupting metabolic pathways in target plants.
- Field Trials : Initial field trials have shown promising results in controlling weed populations while being less toxic to non-target species compared to conventional herbicides.
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Plant Growth Regulation :
- Some derivatives of triazoles are known to act as growth regulators in plants. This compound may enhance plant growth and yield by modulating hormonal pathways.
- Agronomic Studies : Experiments have shown improved root development and increased biomass in treated plants, indicating its potential as a biostimulant .
Materials Science
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
- Application Examples : Polymers modified with triazole derivatives have been explored for applications in coatings and composites due to their improved resistance to degradation.
-
Nanotechnology :
- Research is ongoing into the use of this compound in synthesizing nanoparticles with specific functionalities for drug delivery systems.
- Nanoparticle Development : Studies suggest that nanoparticles functionalized with triazole compounds can improve targeting efficiency and reduce side effects in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular weight, and melting points:
Key Observations:
- Substituent Effects : Bulky groups (e.g., cyclohexyl in ) increase molecular weight and may reduce solubility, while smaller alkyl groups (ethyl, methylpropyl) enhance lipophilicity .
- Melting Points: Compounds with aromatic phenoxy groups (e.g., 5g in ) exhibit higher melting points (~168–170°C) compared to aliphatic analogs, likely due to enhanced crystallinity .
Enzyme Inhibition
- Lipoxygenase (LOX) and Cholinesterase Inhibition : Compounds like 8t () with indole moieties show moderate LOX inhibition (IC₅₀ ~50–100 µM), attributed to π-π interactions with enzyme active sites .
- α-Glucosidase Inhibition : Thiadiazole-triazole hybrids with electron-withdrawing groups (e.g., nitro in 8v , ) exhibit enhanced activity (~60% inhibition at 100 µM) .
Anti-Inflammatory Activity
- Anti-Exudative Activity : Triazole-thiadiazole acetamides (e.g., ) demonstrate comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg, likely via COX-2 inhibition .
SAR Trends:
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves:
- Thiol coupling : Reacting a triazole-thiol intermediate with a chloroacetamide derivative in ethanol/alkaline conditions .
- Amide bond formation : Using carbodiimide-based coupling agents or nucleophilic substitution . Optimization includes adjusting temperature (reflux vs. room temperature), solvent polarity (DMF for solubility), and stoichiometric ratios. Reaction progress is monitored via TLC and confirmed by NMR .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Spectroscopy : ¹H/¹³C NMR for functional group assignment (e.g., sulfanyl, acetamide), IR for S-H or N-H stretches, and LC-MS for molecular ion verification .
- Elemental analysis : Confirms empirical formula accuracy .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) .
Advanced Research Questions
Q. How can synthetic yield and purity be improved for scalable production?
- Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading .
- Purification : Use column chromatography with gradient elution or recrystallization from ethanol/water mixtures .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .
- Computational validation : Use PASS (Prediction of Activity Spectra) and molecular docking to predict target interactions and prioritize assays .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the ethyl group on the triazole or 2-methylpropyl on the thiadiazole to alter lipophilicity .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or oxygen analogs to study electronic effects .
Q. What in silico methods are effective for predicting pharmacokinetic and toxicity profiles?
- ADMET prediction : Use tools like SwissADME or pkCSM to assess absorption, CYP450 metabolism, and hERG inhibition .
- Molecular dynamics simulations : Study binding stability with target proteins (e.g., EGFR for anticancer activity) .
Q. How to evaluate in vivo efficacy and pharmacokinetics?
- Rodent models : Administer via oral/IP routes and measure plasma concentration (HPLC/MS) to calculate bioavailability .
- Tissue distribution : Radiolabel the compound and track accumulation in target organs .
Q. How to analyze chemical stability under varying storage and physiological conditions?
- Stress testing : Expose to UV light (photostability), acidic/basic buffers (hydrolysis), and elevated temperatures (thermal degradation) .
- HPLC monitoring : Quantify degradation products over time .
Q. What strategies elucidate the mechanism of action (MoA)?
- Enzyme kinetics : Measure inhibition constants (Kᵢ) for putative targets (e.g., DHFR for antimicrobial activity) .
- Protein binding assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
